Iron (III) phosphate dihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

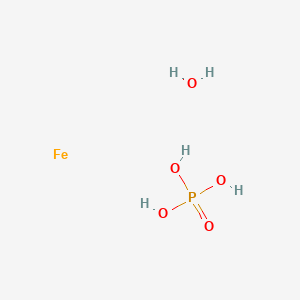

Molecular Formula |

FeH5O5P |

|---|---|

Molecular Weight |

171.86 g/mol |

IUPAC Name |

iron;phosphoric acid;hydrate |

InChI |

InChI=1S/Fe.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2 |

InChI Key |

NZLXKTDCIBHJPF-UHFFFAOYSA-N |

Canonical SMILES |

O.OP(=O)(O)O.[Fe] |

Related CAS |

10028-23-6 68007-05-6 |

Origin of Product |

United States |

Synthetic Methodologies and Formation Mechanisms of Iron Iii Phosphate Dihydrate

Precursor Selection and Stoichiometric Control in Synthesis

The selection of appropriate iron and phosphate (B84403) precursors is fundamental to the successful synthesis of iron (III) phosphate dihydrate. Common iron (III) sources include ferric salts like iron (III) chloride (FeCl₃) and iron (III) nitrate (B79036) (Fe(NO₃)₃). researchgate.net Alternatively, more economical iron (II) sources, such as ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O), can be used, which require an oxidation step, often with hydrogen peroxide (H₂O₂), to convert Fe²⁺ to Fe³⁺. sciengine.comnih.govaip.org Phosphate sources typically include phosphoric acid (H₃PO₄) or phosphate salts like ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄) and diammonium hydrogen phosphate ((NH₄)₂HPO₄). researchgate.netresearchgate.net

Stoichiometric control, specifically the molar ratio of phosphorus to iron (P/Fe), is a critical parameter that influences the purity and phase of the final product. ethz.ch A P/Fe ratio of less than one may indicate the presence of impurities such as iron oxides or ferrous phosphate. google.com Conversely, a P/Fe ratio slightly greater than one (e.g., 1.001 to 1.05) is often desirable, particularly when the product is a precursor for LFP synthesis, as the excess phosphate can be protonated, imparting an acidic nature to the material. google.com The pH of the reaction medium, which is intrinsically linked to the precursor choice and their ratios, plays a decisive role in determining the resulting crystallographic phase (monoclinic or orthorhombic) of FePO₄·2H₂O. ethz.chrsc.org For instance, studies have shown that at a reaction temperature of 353 K, an orthorhombic phase is selectively formed at a P/Fe ratio of 1.8, whereas a monoclinic phase is obtained at a P/Fe ratio of 8.9. ethz.ch

Table 1: Influence of Precursors and Stoichiometry on FePO₄·2H₂O Synthesis

| Iron Precursor | Phosphate Precursor | P/Fe Molar Ratio | Key Findings |

| β-FeOOH | H₃PO₄ | 1.8 | Selective formation of orthorhombic FePO₄·2H₂O at 353 K. ethz.ch |

| β-FeOOH | H₃PO₄ | 8.9 | Selective formation of monoclinic FePO₄·2H₂O at 353 K. ethz.ch |

| FeSO₄·7H₂O | H₃PO₄ | 1:1 | Used with H₂O₂ as an oxidant to produce FePO₄·2H₂O. nih.gov |

| Fe(NO₃)₃·9H₂O | K₂HPO₄ | 1:1 | Precipitation at pH 2.0 yielded an amorphous solid. researchgate.net |

| Fe(NH₄)₂(SO₄)₂·6H₂O | NH₄H₂PO₄ | 1:1 | Homogeneous precipitation with H₂O₂ as an oxidizing agent yielded amorphous FePO₄·2H₂O. researchgate.net |

Precipitation Techniques

Precipitation from solution is the most common and economically viable route for synthesizing this compound. mdpi.com This can be achieved through direct mixing of reagents or via more controlled co-precipitation processes.

Direct precipitation involves the mixing of aqueous solutions containing soluble iron (III) and phosphate salts. The reaction is typically rapid, with studies showing that the precipitation of orthophosphate with Fe(III) is complete in less than a second. epa.gov Key factors influencing the product's characteristics are pH, reactant concentrations, and temperature. The optimal pH for orthophosphate precipitation with Fe(III) is generally in the range of 3.5 to 4.0. epa.gov

The process often begins with the formation of an amorphous iron phosphate precipitate, which can subsequently transform into a crystalline phase, such as monoclinic FePO₄·2H₂O, upon aging or heating. sci-hub.sebohrium.com The purity of the final product is highly dependent on controlling the pH to prevent the hydrolysis of Fe³⁺, which can lead to the formation of iron hydroxide (B78521) byproducts. researchgate.netacs.org Adding phosphoric acid to the iron precursor solution is an effective method to suppress this hydrolysis. researchgate.netacs.org

Homogeneous co-precipitation offers better control over particle size and morphology by ensuring a uniform supersaturation throughout the solution. This is often achieved by slowly generating one of the reactants in situ. For example, the hydrolysis of urea (B33335) ((NH₂)₂CO) can be used to gradually raise the pH, promoting a more controlled precipitation. researchgate.net This method can yield highly uniform, microscale spherical particles. iaea.org

In a typical co-precipitation process, controlling the reaction time is crucial. As the reaction progresses, smaller primary particles can aggregate more tightly, leading to the formation of more spherical secondary particles. mrs-k.or.kr This technique is widely employed due to its simplicity, economic efficiency, and environmental friendliness, making it advantageous for large-scale industrial synthesis. mdpi.com

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods are powerful techniques that utilize elevated temperatures and pressures in a closed system (autoclave) to control the crystallization, phase, and morphology of FePO₄·2H₂O.

Temperature and pressure are critical parameters in hydrothermal synthesis. Increasing the reaction temperature generally shortens the induction period and the time required for the phase transformation from an amorphous precursor to a crystalline FePO₄·2H₂O product. mdpi.combohrium.com For example, a facile hydrothermal process at 150°C for 12 hours can convert an amorphous FePO₄·2H₂O solution into spherical crystalline powders. scientific.netresearchgate.net

The solubility of iron phosphate dihydrate is also significantly affected by temperature, decreasing by one to two orders of magnitude as the temperature increases from 298.15 K to 363.15 K. researchgate.netresearchgate.net This change in solubility can drive the phase transformation via a dissolution-recrystallization mechanism. researchgate.netresearchgate.netscientific.net The final morphology can also be tailored by reaction conditions; for instance, flower-like microstructures have been synthesized through a hydrothermal process where the morphology evolved from microspheres. researchgate.netscientific.net

Table 2: Effect of Hydrothermal Conditions on FePO₄·2H₂O Synthesis

| Temperature | Duration | Reactants/Medium | Outcome |

| 180 °C | Not Specified | FeCl₃, H₃PO₄, Urea | Formation of FePO₄·2H₂O among other phosphate compounds. researchgate.netrsc.org |

| 150 °C | 12 h | Amorphous FePO₄·2H₂O solution | Spherical crystalline FePO₄·2H₂O powders. scientific.netresearchgate.net |

| 90 °C | 24 h | Stripping solution (Fe/P ratio 1), pH 0.8 | Well-crystallized, battery-grade FePO₄·2H₂O. nih.gov |

| 90 °C | 0.5 h | FeSO₄, H₃PO₄, H₂O₂ in turbulent flow | Micro–nano-structured FePO₄·2H₂O crystals. nih.govacs.org |

This method involves the initial formation of a stable, soluble iron (III)-phosphate complex in solution. The complexation of Fe³⁺ with phosphate is intricate, with species like FeHPO₄⁺ and FeH₂PO₄²⁺ being predominant in acidic solutions (pH < 1). mdpi.com The precipitation of this compound is then induced by carefully altering the solution conditions, such as pH or temperature, to cause the decomplexation of the soluble species.

In some processes, chelating agents like ammonium citrate (B86180) are used to form a stable complex with the iron source. google.com The subsequent addition of a phosphate source and adjustment of the pH triggers the precipitation. google.com This approach allows for excellent control over the precipitation process, leading to particles with uniform size and morphology. Thermodynamic calculations show that in certain stripping solutions, Fe and P mainly exist as FeHPO₄⁺, and the conversion to FePO₄·2H₂O can be optimized by controlling the pH, with a theoretical conversion to Fe(OH)₃ occurring at a pH of 1.72, highlighting the narrow window for pure product formation. nih.gov The kinetic analysis of complex formation in the iron(III)-phosphate system has revealed the formation of various intermediate complexes, including a tetranuclear complex, before the final precipitation occurs. nih.gov

Utilization of Ferric Salt Dephosphorized Sludge

The synthesis of iron (III) phosphate can be achieved through the resourceful utilization of sludge generated from wastewater treatment processes, particularly sludge from electrocoagulation or chemical phosphorus removal using ferric salts. researchgate.netbioline.org.brresearchgate.net This sludge, which is rich in iron and phosphorus, serves as a viable secondary raw material. researchgate.netbioline.org.br

The process typically involves the following steps:

The sludge, containing compounds like amorphous FePO₄ and hydrous iron oxides, is first collected and dried. researchgate.netbioline.org.br

It is then treated with an acid, such as hydrochloric acid (HCl), to dissolve the iron and phosphate components. bioline.org.br

An oxidizing agent, like hydrogen peroxide (H₂O₂), may be used to ensure all iron is in the ferric (Fe³⁺) state. bioline.org.br

By carefully adjusting the pH of the solution, typically through the addition of a base like sodium hydroxide (NaOH), this compound (FePO₄·2H₂O) is precipitated from the solution. bioline.org.br

This method presents an alternative route for synthesizing iron phosphate while simultaneously providing a value-added application for an industrial waste product. bioline.org.br The characteristics of the fresh sludge, such as a high surface area, are favorable for the mobilization and dissolution of the iron and phosphorus components. researchgate.net

Microwave-Assisted Synthesis of Nanostructures

A rapid and straightforward method for producing iron phosphate nanostructures is through microwave-assisted synthesis. nih.govresearchgate.net This technique is noted for its efficiency, stemming from the rapid and uniform heating of the reaction mixture, which significantly accelerates reaction rates. nih.govresearchgate.netrsc.org

In a typical microwave-assisted synthesis:

Precursor chemicals, such as an iron salt and a phosphate source, are dissolved in a suitable solvent. nih.gov

The process parameters, including the concentration of precursors and the choice of surfactants, can be controlled to influence the morphology and size of the resulting nanomaterials. nih.govresearchgate.net

The reaction mixture is then subjected to microwave irradiation for a short period to induce the formation of FePO₄ nanostructures. nih.gov

This method has been successfully used to create various iron phosphate nanostructures and offers a significant advantage in terms of speed and simplicity over conventional heating methods like hydrothermal synthesis. nih.govresearchgate.net

Amorphous to Crystalline Phase Transformation Kinetics

The transformation of amorphous this compound into its more stable crystalline form is a critical process that dictates the final properties of the material. mdpi.comresearchgate.net This phase evolution is governed by specific kinetic parameters.

Induction Period Analysis

The transition from the amorphous to the crystalline (monoclinic) form of FePO₄·2H₂O does not occur instantaneously. mdpi.comresearchgate.net It is characterized by an induction period, which is the time that elapses before the onset of crystallization. mdpi.comresearchgate.net During this period, stable nuclei of the new crystalline phase are formed. mdpi.com Research has demonstrated that this induction period is highly dependent on temperature; as the reaction temperature increases, the induction period and the total time required for the phase transformation are shortened. mdpi.comresearchgate.net For instance, at a given experimental condition, an induction period of 101 minutes has been observed. researchgate.net

Activation Energy Determination for Phase Transitions

The activation energy (Ea) is a crucial thermodynamic barrier that must be overcome for a chemical reaction or phase transition to occur. For the phase transformation of amorphous FePO₄·2H₂O to its crystalline form, the activation energy has been calculated. mdpi.comresearchgate.net By analyzing the effect of temperature on the reaction rate constant, the activation energy for this transformation was determined to be 9.619 kJ/mol. mdpi.comresearchgate.net In another study focusing on a different iron phosphate system, an activation energy of 20.4 kJ/mol was reported for a phase transformation kinetically described by the JMA equation. researchgate.net

| Kinetic Parameter | Reported Value | Significance |

|---|---|---|

| Activation Energy (Ea) | 9.619 kJ/mol | Energy barrier for the amorphous-to-crystalline transition. mdpi.comresearchgate.net |

| Induction Period | 101 minutes (at a specific temperature) | Time required for the initiation of nucleation. researchgate.net |

| Transformation Time | 56.5 minutes (at a specific temperature) | Time required for the completion of the phase change after induction. researchgate.net |

| Rate-Limiting Step | Dissolution of amorphous FePO₄·2H₂O | The slowest step governing the overall transformation rate. mdpi.com |

Johnson-Mehl-Avrami (JMA) Model Application in Transformation Studies

The kinetics of the phase transformation from amorphous to crystalline FePO₄·2H₂O can be effectively described by the Johnson-Mehl-Avrami (JMA) model. mdpi.comresearchgate.net The JMA equation is a mathematical model used to analyze the kinetics of solid-state phase transformations, including crystallization. utah.eduwikipedia.org

The model describes the fraction of material transformed as a function of time and typically results in a sigmoidal ("S"-shaped) curve. utah.eduwikipedia.org The initial slow rate corresponds to the nucleation phase, followed by a rapid acceleration as the newly formed crystals grow and consume the amorphous phase, and finally, a slowdown as the transformation nears completion. wikipedia.org The application of the JMA model to the FePO₄·2H₂O system indicates that the transformation proceeds via a diffusion-controlled process involving the movement of material to the nucleation points. researchgate.net This analytical approach provides valuable insights into the mechanism of the phase change, helping to regulate the synthesis of iron phosphate precursors. mdpi.com

Influence of Synthetic Parameters on Morphology and Agglomeration

The morphology and degree of agglomeration of this compound particles are highly sensitive to the conditions of their synthesis. Key parameters such as the choice of surfactants, aging time, and the application of ultrasound can be manipulated to tailor the final product's physical properties.

Role of Surfactants and Aging Time

Surfactants and aging time are pivotal in directing the morphology and crystal structure of this compound. The use of surfactants can prevent particle aggregation and control shape, while aging allows for the transformation of amorphous precursors into more stable crystalline forms.

The cationic surfactant cetyltrimethylammonium bromide (CTAB) has been shown to effectively modulate the morphology of FePO₄·2H₂O synthesized via anodic oxidation. In one study, the addition of 3% CTAB to the electrolyte solution was identified as an optimal condition to enhance the performance of the resulting material as a lithium-ion battery precursor. researchgate.net Similarly, the nonionic surfactant polyvinyl pyrrolidone (PVP) has been utilized in the co-precipitation synthesis of iron(II) phosphate octahydrate (Fe₃(PO₄)₂·8H₂O), a related iron phosphate. PVP was found to foster stronger affinities within primary particles and promote homogeneity, leading to the formation of tiny and uniform primary particles. researchgate.net While this study focuses on an iron(II) phosphate, the principles of surfactant-assisted morphology control are broadly applicable.

Aging is a critical step that influences the crystallinity and morphology of iron phosphates. Research on the synthesis of iron phosphate by coupling fast precipitation with aging has demonstrated that morphology can be controlled by adjusting the concentration of phosphoric acid (H₃PO₄) and the thermal treatment time. bohrium.com In one set of experiments, an initial amorphous nanoparticle precipitate was transformed into microsheets with increasing thermal treatment time. bohrium.com In another, a sharp increase in precipitate amount after a certain period led to the formation of microspheres, a process attributed to the synergistic effect of initial precipitation and subsequent post-growth from the solution. bohrium.com

The aging of fresh iron(III)-precipitates can lead to their transformation into solids with higher thermodynamic stability and structural order. researchgate.net However, the presence of phosphate can hinder the formation of crystalline products during aging. researchgate.net A study on the phase transformation of FePO₄·2H₂O found that an induction period exists during the transition from an amorphous to a monoclinic form, and this period shortens with increased temperature. mdpi.com The process involves the gradual decrease of the amorphous phase and the nucleation and growth of the monoclinic phase. mdpi.com

| Parameter | Effect on Morphology and Agglomeration | Research Findings |

| Surfactant (CTAB) | Modulates morphology, enhances battery precursor performance. | Optimal at 3% addition in anodic oxidation synthesis. researchgate.net |

| Surfactant (PVP) | Promotes homogeneity, tiny and uniform primary particles. | Used in co-precipitation of iron(II) phosphate octahydrate. researchgate.net |

| Aging Time | Transforms amorphous nanoparticles to crystalline forms (microsheets, microspheres). | Controlled by thermal treatment time and H₃PO₄ concentration. bohrium.com |

| Aging Process | Increases thermodynamic stability and structural order. | Phosphate presence can retard crystallization. researchgate.net |

Effect of Ultrasound Treatment

Ultrasound has emerged as a valuable tool in the synthesis of nanomaterials, offering a means to influence particle size, distribution, and morphology through the physical and chemical effects of acoustic cavitation.

In the context of iron-based materials, ultrasound-assisted synthesis has been shown to produce smaller and more uniform nanoparticles. For instance, the green synthesis of iron oxide nanoparticles using Coriandrum sativum leaf extract demonstrated that ultrasound assistance resulted in higher scavenging and antimicrobial activity compared to synthesis using a magnetic stirrer, which was attributed to the smaller particle size (20-90 nm) and spherical morphology. nih.gov

While direct studies on the ultrasound-assisted synthesis of iron(III) phosphate dihydrate are not abundant, related research provides strong indications of its potential benefits. For example, an ultrasonic-intensified T-mixer was used to synthesize nano-seeds of an ammonium iron phosphate hydrate (B1144303). researchgate.net These nano-seeds were then used in a subsequent hydrothermal reaction, and it was found that the use of the ultrasonic pre-treatment remarkably affected the particle size and morphology of the final product. researchgate.net This suggests that ultrasound can be effectively used to create uniform nuclei, which then dictate the growth of the final crystalline product. Another study on the synthesis of bismuth-coated iron oxide nanoparticles highlighted that ultrasound was efficient in creating a novel, stable, and monodisperse nanostructure. nih.gov These examples underscore the potential of ultrasound to deagglomerate particles, increase reaction rates, and produce more uniform and smaller particles of iron(III) phosphate dihydrate.

| Treatment | Effect on Synthesis | Observed Outcomes |

| Ultrasound-Assisted Synthesis | Promotes formation of smaller, more uniform nanoparticles. | Enhanced activity in iron oxide nanoparticles. nih.gov |

| Ultrasonic Pre-treatment | Affects final particle size and morphology by creating uniform nano-seeds. | Demonstrated in the synthesis of an ammonium iron phosphate hydrate. researchgate.net |

| Sonochemical Methods | Can create stable, monodisperse composite nanostructures. | Shown in the synthesis of bismuth-coated iron oxide nanoparticles. nih.gov |

Nucleation and Growth Mechanisms

The formation of crystalline this compound from solution is a complex process that often proceeds through nonclassical nucleation pathways involving amorphous intermediates and surface-controlled phenomena.

Surface-Controlled Growth Phenomena

The growth of this compound crystals can be significantly influenced by reactions occurring at the crystal surface. A prominent mechanism involves the formation of an amorphous precursor layer that subsequently crystallizes.

In the synthesis of FePO₄·2H₂O via the phosphation of β-FeOOH nanorods, the formation of the orthorhombic phase is described as an interfacial reaction between H₃PO₄ and the β-FeOOH surface. ethz.chrsc.org This reaction leads to the formation of an amorphous layer of iron phosphate, which then crystallizes into the pure orthorhombic phase as the treatment time increases. ethz.chrsc.org This is a clear example of surface-controlled growth, where the initial substrate dictates the location and initial nature of the new phase.

Spiral Growth Mechanisms

The literature reviewed does not prominently feature spiral growth as a primary mechanism for the formation of this compound. This mechanism, which involves the propagation of steps originating from screw dislocations on a crystal face, is a well-established mode of crystal growth but appears to be less significant or less studied for this particular compound compared to nucleation from amorphous precursors and surface-controlled transformations.

Hydration-Induced Nucleation Pathways

While dehydration often drives the crystallization of sparingly soluble salts, studies on iron phosphates suggest that hydration can play a crucial role in the nucleation and transformation process.

Research on the crystallization of the iron(II) phosphate vivianite (B12648973) (Fe₃(PO₄)₂·8H₂O) has shown that it forms via a transient, nanoparticulate amorphous precursor. nih.govacs.orggfz-potsdam.de A key finding is that the transformation from this amorphous intermediate to the crystalline vivianite is a hydration-induced process. nih.govacs.org This nonclassical pathway is driven by the incorporation and rearrangement of water molecules and ions within the amorphous phase. nih.gov The amorphous precursor has a lower water content and a less distorted local structure compared to the final crystalline product. nih.gov

Although this detailed mechanism has been elucidated for an iron(II) phosphate, the principles of nonclassical, multi-stage crystallization pathways are relevant to the iron(III) system. The formation of FePO₄·2H₂O often proceeds through an amorphous intermediate, and the incorporation of two water molecules into its final structure is a defining characteristic. The transformation from an amorphous, likely less hydrated, iron(III) phosphate precursor to the crystalline dihydrate form can be understood as a hydration-driven process, where the structural ordering is coupled with the uptake of water molecules to achieve the thermodynamically stable dihydrate phase. The presence of phosphate and arsenate anions has been shown to affect the nucleation and growth of iron(III) (hydr)oxides, with ex situ analyses suggesting that these oxyanions may bridge iron(III) hydroxide polymeric embryos to form structures similar to ferric phosphate, which have a higher water content. nih.gov This further supports the idea that the interaction with phosphate and the subsequent hydration state are critical in the nucleation and growth of these materials.

Solubility Studies in Aqueous and Acidic Environments

This compound (FePO₄·2H₂O) is generally considered sparingly soluble in neutral aqueous solutions. However, its solubility is significantly influenced by the chemical environment, particularly in acidic conditions. ethz.ch The dissolution behavior in acidic media is critical for its synthesis and various industrial applications. ethz.chresearchgate.net Studies have systematically investigated the effects of both acid concentration and temperature on the solubility of this compound. researchgate.net

Influence of Phosphoric Acid Concentration on Solubility

The concentration of phosphoric acid (H₃PO₄) in the aqueous solution has a profound effect on the solubility of this compound. Research indicates that the solubility of FePO₄·2H₂O increases dramatically with a rise in the concentration of phosphoric acid. researchgate.net In one study, the solubility was observed to increase by as much as five orders of magnitude as the phosphoric acid concentration was raised from 1.13 to 10.7 wt%. researchgate.net This significant increase is attributed to the formation of coordination species between the iron ions and the phosphate ions in the solution. researchgate.net The formation of these soluble complexes effectively reduces the concentration of free ferric ions, thereby shifting the dissolution equilibrium towards greater solubility of the this compound solid. The pH of the solution, which is altered by the phosphoric acid concentration, also plays a crucial role in the dissolution process and the specific crystalline form of the resulting product. ethz.ch

The table below illustrates the strong positive correlation between phosphoric acid concentration and the solubility of this compound.

| H₃PO₄ Concentration (wt%) | Relative Solubility Trend |

|---|---|

| 1.13 | Very Low |

| 3.00 | Low |

| 5.00 | Moderate |

| 8.00 | High |

| 10.70 | Very High |

Temperature Dependence of Solubility

In contrast to the effect of acid concentration, the solubility of this compound exhibits an inverse relationship with temperature. Systematic measurements have shown that as the temperature increases, the solubility of FePO₄·2H₂O decreases. researchgate.net Specifically, over a temperature range from 298.15 K (25 °C) to 363.15 K (90 °C), the solubility can decrease by one to two orders of magnitude. researchgate.net This behavior is linked to the dissociation of the coordination species at higher temperatures. researchgate.net The increased thermal energy leads to the breakdown of the soluble iron-phosphate complexes, which in turn increases the concentration of free ferric ions in the solution and promotes the precipitation of the less soluble this compound. researchgate.net This temperature-dependent solubility is a key factor in processes like the synthesis of iron phosphate materials, where controlling the temperature can help stabilize the precipitate. researchgate.net

The data table below demonstrates the effect of temperature on the solubility of this compound in an acidic environment.

| Temperature (K) | Temperature (°C) | Relative Solubility Trend |

|---|---|---|

| 298.15 | 25 | High |

| 313.15 | 40 | Moderate |

| 333.15 | 60 | Low |

| 353.15 | 80 | Very Low |

| 363.15 | 90 | Very Low |

Structural Elucidation and Advanced Characterization Techniques of Iron Iii Phosphate Dihydrate

Crystallographic Investigations

Crystallographic studies are fundamental to understanding the three-dimensional arrangement of atoms within a crystalline solid. For iron (III) phosphate (B84403) dihydrate, techniques like X-ray diffraction have been instrumental in elucidating its structure and identifying its various polymorphic forms.

X-ray Diffraction (XRD) for Crystalline Structure and Phase Identification

X-ray diffraction (XRD) is a primary technique used to determine the crystalline structure of materials. When X-rays are directed at a crystalline sample, they are diffracted in a pattern that is unique to the crystal's structure. This pattern allows for the identification of the specific phase of the material. For iron (III) phosphate dihydrate, XRD is used to confirm its formation and crystalline nature. techconnect.orgnih.govacs.org The presence of sharp and narrow diffraction peaks in an XRD pattern indicates a well-crystallized material. jmaterenvironsci.com

Initially, the precipitation of iron (III) phosphate often yields an amorphous material, which lacks long-range atomic order and therefore does not produce sharp XRD peaks. mdpi.com However, under specific conditions, such as controlled temperature and pH, this amorphous phase can transform into a crystalline form. mdpi.comresearchgate.net

Analysis of Polymorphic Forms (Monoclinic, Orthorhombic, Triclinic, Alpha-Quartz, Tetragonal)

This compound is known to exist in several polymorphic forms, meaning it can crystallize into different structures. wikipedia.org The most common forms are monoclinic and orthorhombic. jmaterenvironsci.com The anhydrous form, FePO₄, can adopt a structure similar to α-quartz, where both iron and phosphate ions are in tetrahedral coordination. wikipedia.orgatamanchemicals.com At high pressures, a transition to a denser structure with octahedral iron centers occurs. wikipedia.orgatamanchemicals.com

The dihydrate, FePO₄·2H₂O, has two known polymorphs where the iron center is octahedral, with two water molecules coordinated in a cis configuration. wikipedia.orgatamanchemicals.com The specific polymorph obtained often depends on the synthesis conditions. jmaterenvironsci.com

The known polymorphic forms of this compound include:

Monoclinic: This is a thermodynamically stable form under certain pH conditions. smolecule.com It belongs to the P2₁/n space group. mdpi.comresearchgate.net

Orthorhombic: This form has also been synthesized and characterized. jmaterenvironsci.com

Strengite and Metastrengite: Crystalline this compound can exist as strengite and metastrengite I and II. google.comgoogle.com

It is important to note that while triclinic, alpha-quartz, and tetragonal forms are mentioned in the broader context of iron phosphates, the primary characterized polymorphs for the dihydrate are monoclinic and orthorhombic. jmaterenvironsci.comwikipedia.orgatamanchemicals.com

Lattice Parameter Determination

The precise dimensions of the unit cell in a crystal are defined by its lattice parameters. These parameters, including the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ), are determined from XRD data. For the different polymorphs of this compound, the following lattice parameters have been reported:

| Polymorph | a (Å) | b (Å) | c (Å) | β (°) | Space Group | Reference |

| Monoclinic | 5.3071 | 9.7548 | 8.6752 | 90.163 | P2₁/n | smolecule.comcrystallography.net |

| Orthorhombic | 9.904 | 10.116 | 8.767 | 90 | - | jmaterenvironsci.com |

| Metastrengite II (Monoclinic) | 5.3276 | 9.800 | 8.7129 | 90.532 | P2₁/n | acs.org |

| Strengite (Orthorhombic) | 9.8923 | 10.125 | 8.729 | 90 | Pbca | acs.org |

| Metastrengite I (Orthorhombic) | 5.226 | 10.026 | 8.917 | 90 | Pbnm | acs.org |

Studies of Structural Versatility and Phase Transitions

The transformation from an amorphous to a crystalline state in this compound is an area of active research. Studies have shown that this phase transformation is influenced by factors such as temperature. mdpi.comresearchgate.net An induction period is often observed before the transition from the amorphous to the monoclinic form begins. mdpi.comresearchgate.net The rate of this transformation can be described by the Johnson–Mehl–Avrami (JMA) dynamics model, with the dissolution of the amorphous phase being the rate-limiting step. mdpi.comresearchgate.net The activation energy for this phase transformation has been calculated to be 9.619 kJ/mol. mdpi.comresearchgate.net

Furthermore, thermal decomposition studies show that this compound undergoes multi-step processes when heated, leading to the release of water and the formation of other iron phosphate phases. acs.org

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the chemical bonding and functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups within a compound. The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm its composition.

The vibrational motions can be categorized into the stretching and bending vibrations of water molecules and the internal vibrations of the phosphate group. jmaterenvironsci.com

Key FTIR spectral features for this compound include:

O-H Vibrations: Broad bands in the region of 3000-3500 cm⁻¹ are attributed to the stretching vibrations of the water molecules. researchgate.netresearchgate.net A band around 1610-1640 cm⁻¹ corresponds to the bending vibration of water molecules. jmaterenvironsci.comnih.gov

P-O Vibrations: The internal vibrations of the phosphate (PO₄³⁻) group are typically observed in the 1200–400 cm⁻¹ range. jmaterenvironsci.com A strong, sharp peak around 1030-1050 cm⁻¹ is characteristic of the P-O stretching band. researchgate.netresearchgate.net A peak around 520-583 cm⁻¹ can be assigned to the O-P-O antisymmetric bending. researchgate.netresearchgate.net

Fe-O-P Vibrations: A peak around 583 cm⁻¹ has been ascribed to the deformation vibration absorption of Fe-O-P. researchgate.net Another peak appearing around 750 cm⁻¹ during the crystallization process corresponds to the P-O vibration resulting from the coupling between the PO₄³⁻ polyanion and Fe-O within the structure. mdpi.comresearchgate.net

Raman Spectroscopy for Polymorphic Mixture Quantification

Raman spectroscopy serves as a powerful, non-destructive technique for the differentiation and quantification of polymorphs in this compound samples. spectroscopyonline.comamericanpharmaceuticalreview.com Different crystalline forms of a compound, or polymorphs, exhibit distinct Raman spectra due to variations in their crystal lattice vibrational modes. spectroscopyonline.com These spectral differences, which include shifts in peak positions and changes in relative intensities, allow for the identification of pure polymorphs and the analysis of mixtures. americanpharmaceuticalreview.com

In the context of this compound, which can exist in amorphous and crystalline (e.g., monoclinic) forms, Raman spectroscopy is employed to monitor and quantify phase transformations. mdpi.comresearchgate.net Research has shown that the transformation from amorphous to monoclinic FePO₄·2H₂O can be tracked by the appearance and increasing intensity of a characteristic peak. mdpi.comresearchgate.net A new peak emerging at approximately 303 cm⁻¹ is a distinct feature of the monoclinic polymorph. mdpi.comresearchgate.net

For quantitative analysis, a standard curve can be established. mdpi.comresearchgate.net This involves preparing a series of mixtures with known mole fractions of the amorphous and monoclinic forms (e.g., from 25% to 75% monoclinic). mdpi.comresearchgate.net By measuring the Raman spectra of these standards, a calibration curve is generated by plotting the intensity of the characteristic monoclinic peak (at 303 cm⁻¹) against its corresponding mass fraction. researchgate.net This relationship then allows for the accurate quantification of the polymorphic composition in unknown samples, providing crucial insights into the kinetics of phase transformation. mdpi.comresearchgate.net

Table 1: Raman Spectroscopy Data for this compound Polymorphs This table summarizes the key Raman spectral feature used for the quantification of monoclinic FePO₄·2H₂O in a polymorphic mixture.

| Polymorph | Characteristic Raman Peak (cm⁻¹) | Application | Source |

|---|

Mössbauer Spectroscopy for Iron Oxidation State and Coordination

Mössbauer spectroscopy is an exceptionally sensitive technique for probing the local environment of iron nuclei, making it indispensable for the characterization of this compound. mst.edu It provides detailed information on the iron's oxidation state, electron spin-state, coordination number, and the symmetry of its local environment. mst.edursc.org For iron-containing coordination complexes, this technique is often definitive in distinguishing between Fe(II) and Fe(III) states, especially in mixed-valence compounds. mst.edu

In studies involving iron phosphates, Mössbauer spectra can confirm the presence of Fe(III). The spectra are dominated by features characteristic of high-spin (S = 5/2) Fe(III) ions. nih.gov For instance, in biological systems where iron is stored as iron-polyphosphate complexes within vacuoles, the Mössbauer spectrum is dominated by a magnetic feature extending over a wide velocity range (e.g., -9 mm/s to +10 mm/s), which is indicative of high-spin Fe(III). nih.gov

The key hyperfine parameters derived from the spectra are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift is sensitive to the electron density at the nucleus and thus differs for Fe(II) and Fe(III). The quadrupole splitting arises from the interaction between the nuclear quadrupole moment and the electric field gradient at the nucleus, providing information about the symmetry of the iron's coordination sphere. mdpi.com For Fe(III) phosphate, the parameters are consistent with iron being primarily coordinated by oxygen ligands. nih.gov Upon chemical reduction to Fe(II), both the isomer shift and quadrupole splitting values change significantly, confirming the utility of the technique in monitoring redox transformations. nih.gov

Table 2: Representative Mössbauer Hyperfine Parameters for Iron Species This table presents typical isomer shift (δ) and quadrupole splitting (ΔE_Q) values for iron species, illustrating the distinction between oxidation and spin states relevant to iron phosphate studies. Values are relative to α-iron at room temperature.

| Iron Species | Spin State | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Source |

|---|---|---|---|---|

| High-Spin Fe(II) | High-Spin (HS) | 0.9 to 1.3 | 2.0 to 2.7 | mdpi.com |

| Low-Spin Fe(II) | Low-Spin (LS) | -0.1 to 0.2 | 0.2 to 1.9 | mdpi.com |

| Reduced Vacuolar Fe | High-Spin (HS) | ~1.41 | ~3.15 | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectrophotometric Monitoring

Ultraviolet-Visible (UV-Vis) spectrophotometry is a versatile analytical technique used for the quantitative determination and kinetic monitoring of iron species in solution, including those involved in the formation or dissolution of this compound. The method relies on the absorption of UV or visible light by molecules, which causes electronic transitions between energy levels.

For iron (III), the strong ligand-to-metal charge transfer (LMCT) bands that appear in the ultraviolet region (typically below 400 nm) are particularly useful for analysis. researchgate.net The intensity and position of these absorption bands are sensitive to the oxidation state and coordination environment of the iron ion. nih.gov For example, the hydrolysis of Fe³⁺ in aqueous solutions can be studied by monitoring spectral changes in the UV region to determine the concentration and molar absorptivities of various hydroxo complexes like [Fe(OH)]²⁺. researchgate.net

In kinetic studies, UV-Vis spectrophotometry allows for real-time monitoring of reactions. The formation of Fe(III) during oxidation reactions, such as in the Fenton reaction where Fe(II) is oxidized to Fe(III), can be followed by measuring the increase in absorbance in the 260–320 nm range. rsc.org Spectroelectrochemical studies on tris(β-diketonato)iron(III) complexes, which have strong absorption bands around 300 nm, demonstrate how the UV-Vis spectrum changes as the iron center is electrochemically reduced, providing insight into the influence of redox chemistry on the electronic structure. nih.gov

Table 3: UV-Vis Absorption Maxima for Relevant Iron Species This table lists characteristic absorption bands for iron(III) complexes in the UV-Vis region as reported in various studies.

| Species / System | Wavelength (λ_max) (nm) | Context | Source |

|---|---|---|---|

| Fe(III) formation | 260 - 320 | Monitored during Fenton reaction | rsc.org |

| Tris(β-diketonato)iron(III) | ~300 | Strong absorption band | nih.gov |

| Iron(III) hydroxo complexes | < 400 | Strong ligand-to-metal charge transfer bands | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides critical information about the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nm of a material's surface. nih.govunito.it For this compound, XPS is instrumental in characterizing surface chemistry, including the nature of the iron-phosphate bonding and the oxidation states of the constituent elements. nih.govacs.org

Analysis of high-resolution XPS spectra for the Fe 2p, P 2p, and O 1s regions allows for a detailed understanding of the surface structure. The binding energy of the P 2p peak can confirm the presence of phosphate (PO₄³⁻) groups and agrees well with values observed in known Fe-PO₄ compounds. nih.gov Shifts in the binding energies of the Fe 2p peaks, combined with changes in the O 1s spectral components, provide direct evidence for the formation of chemical bonds between iron and phosphate anions at the surface. nih.gov

Distinguishing between iron oxidation states is a key application of XPS. The Fe 2p spectrum is complex, often requiring sophisticated peak fitting procedures that account for multiplet splitting. researchgate.net Generally, the Fe 2p₃/₂ peak for Fe(III) is found at a higher binding energy than that for Fe(II). For example, in Fe(III)-rich oxides, the peak maximum occurs around 710.9 eV, whereas it is closer to 709.5 eV in Fe(II)-containing compounds. researchgate.net The O 1s spectrum can be deconvoluted to identify different types of oxygen bonds, such as those in metal oxides (Fe-O), phosphate groups (P=O, P-O), and surface hydroxyl groups or adsorbed water. rsc.orgresearchgate.net

Table 4: Representative XPS Binding Energies for Iron Phosphate Systems This table shows typical binding energy (BE) ranges for core levels in iron phosphate and related compounds, which are used to determine surface chemical states.

| Core Level | Species / Bond | Binding Energy (eV) | Context / Compound | Source |

|---|---|---|---|---|

| Fe 2p₃/₂ | Fe(II) | ~709.5 | Fe(II) in Green Rust | researchgate.net |

| Fe 2p₃/₂ | Fe(III) | ~710.9 | Fe(III)-rich Green Rust | researchgate.net |

| P 2p | PO₄³⁻ | ~134 | Vanadium-doped iron phosphates | researchgate.net |

| O 1s | Oxide (O²⁻) | ~530.0 | Iron oxides | researchgate.net |

| O 1s | Phosphate (P-O) | ~531.5 | Phosphate-coated materials | researchgate.net |

Nuclear Magnetic Resonance (NMR) Studies (e.g., ¹³C-NMR for related organic interactions)

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides detailed information about the chemical structure and environment of atoms. cabidigitallibrary.org While the prompt mentions ¹³C-NMR for studying organic interactions, the most directly relevant NMR nucleus for characterizing this compound itself and its interactions is phosphorus-31 (³¹P).

³¹P NMR spectroscopy is exceptionally useful for identifying the various forms of phosphorus in a sample, such as orthophosphate, pyrophosphate, and polyphosphates. cabidigitallibrary.org It can also probe the interactions between phosphate groups and other species. When studying the interaction of phosphate-containing molecules with paramagnetic ions like iron(III), ³¹P NMR is particularly insightful. The presence of Fe(III) leads to significant line broadening and changes in the chemical shifts of the ³¹P signals, which can be directly related to the binding of the phosphate groups to the iron center. researchgate.net For example, studies on the interaction between inositol (B14025) phosphates and Fe(III) have used the line broadening of ³¹P signals to quantify the binding affinity. researchgate.net

While ³¹P NMR characterizes the phosphate component, ¹³C-NMR would be the complementary technique of choice to investigate the organic part of any system involving this compound and organic molecules. For instance, if this compound were used as a catalyst or support for a reaction involving organic substrates, ¹³C-NMR would be used to elucidate the structure of the organic reactants, intermediates, and products, and to probe how their chemical environment changes upon interaction with the iron phosphate surface.

Table 5: General Chemical Shift Ranges for Phosphorus Compounds in ³¹P NMR This table provides an overview of the typical chemical shift (δ) regions for different types of phosphorus compounds, which are distinguishable using ³¹P NMR spectroscopy.

| Phosphorus Compound Type | General Chemical Shift (δ) Range (ppm) | Notes | Source |

|---|---|---|---|

| Phosphonates | +5 to +25 | Characterized by a direct C-P bond. | cabidigitallibrary.org |

| Phosphate Monoesters | +3 to +6 | e.g., Inositol monophosphate. | cabidigitallibrary.org |

| Phosphate Diesters | -2 to +3 | e.g., DNA, RNA. | cabidigitallibrary.org |

| Orthophosphate | 0 to +6 | Chemical shift is pH-dependent. | cabidigitallibrary.org |

| Pyrophosphate | -5 to -10 | Contains a P-O-P linkage. | cabidigitallibrary.org |

Microscopic and Morphological Analysis

Scanning Electron Microscopy (SEM) for Particle Morphology and Agglomeration

Scanning Electron Microscopy (SEM) is a fundamental technique for the direct visualization of the surface topography and morphology of solid materials at the micro- and nanoscale. For this compound, SEM analysis is crucial for characterizing key physical properties such as particle size, shape, uniformity, and the state of agglomeration, all of which are heavily influenced by the synthesis method. acs.orgresearchgate.net

Research has demonstrated that synthesis conditions, particularly pH, play a significant role in determining the final morphology of FePO₄·2H₂O particles. For example, co-precipitation at a controlled pH of 1.0 can yield uniform, nano-sized particles with diameters in the range of 100 to 200 nm, exhibiting a well-defined crystal structure with no significant agglomeration. researchgate.net In contrast, other synthesis routes may result in small agglomerations of crystalline particles. acs.org

SEM is also invaluable for observing dynamic processes, such as the morphological evolution during a phase transformation. Studies have captured the transition from initial amorphous, irregular agglomerates to dense, spheroid-like monoclinic FePO₄·2H₂O particles that are themselves composed of smaller, longish flakes. mdpi.com The size of agglomerated particles can range from approximately 1 µm to 10 µm, while the primary crystalline particles that form these agglomerates can be much smaller, on the order of 20 to 100 nm. google.com This multi-scale information on primary particle size and secondary agglomerate structure is critical for applications where particle characteristics are paramount.

Table 6: Summary of SEM Findings on this compound Morphology This table compiles morphological data for FePO₄·2H₂O from various studies, highlighting the impact of synthesis conditions on particle size and structure.

| Synthesis Condition / Sample Type | Observed Morphology | Primary Particle Size | Agglomerate Size | Source |

|---|---|---|---|---|

| Prepared at pH=1.0 | Uniform, no obvious agglomeration | 100 - 200 nm | Not applicable | researchgate.net |

| Crystalline FePO₄·2H₂O | Elongated sticks | Not specified | Not specified | mdpi.com |

| Amorphous FePO₄·2H₂O | Irregular polygon shapes | Not specified | Agglomerates | mdpi.com |

| Crystalline FePO₄·2H₂O | Aggregates of primary particles | 20 - 40 nm | 1 - 4 µm | google.com |

| Synthesized from iron oxide | Small agglomerations | Not specified | Not specified | acs.org |

Transmission Electron Microscopy (TEM) for Nanostructure Morphology, Crystallinity, and Elemental Mapping

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology and crystallinity of this compound at the nanoscale. TEM analysis reveals that the morphology of FePO₄·2H₂O can vary depending on the synthesis conditions. For instance, studies have shown that it can form as nearly spherical nanoparticles, often around 50 nm in diameter, which tend to aggregate. acs.org Over time and under specific reaction conditions, these amorphous nanoparticles can evolve into larger, crystalline structures, such as radial plate-shaped florets measuring between 0.5 and 5 μm. acs.org

The morphology is also influenced by the precursor materials and reaction pathways. For example, using β-FeOOH nanorods as a precursor can lead to the retention of the nanorod shape in the final this compound product, although some particle aggregation may occur. ethz.ch The transformation from an amorphous precursor to crystalline FePO₄·2H₂O often involves a dissolution-recrystallization process, where amorphous nanoparticles form on the surface of agglomerates. mdpi.com

Elemental mapping, often coupled with TEM, confirms the distribution of constituent elements. For instance, in iron-zinc phosphate particles, TEM-EDS has shown a uniform distribution of iron and zinc across the particle, supporting the hypothesis of in-situ precipitation rather than surface adsorption. stanford.edu This technique is instrumental in verifying the elemental composition and homogeneity of the synthesized material. nd.edunih.gov

Selected Area Electron Diffraction (SAED) and Scanning-TEM Coupled with EDS (STEM-EDS)

Selected Area Electron Diffraction (SAED) is used in conjunction with TEM to determine the crystallinity of the material. acs.orgnih.gov For newly formed this compound precipitates, SAED patterns often show diffuse rings, which are characteristic of an amorphous structure. acs.org As the material crystallizes, these diffuse rings are replaced by distinct diffraction spots or rings that can be indexed to a specific crystal structure. For example, crystalline FePO₄·2H₂O has been identified as having a monoclinic structure with a space group of P21/n. mdpi.com The transition from an amorphous to a crystalline state can be monitored by observing the changes in the SAED pattern over time. acs.orgmdpi.com

Scanning Transmission Electron Microscopy (STEM) coupled with Energy Dispersive X-ray Spectroscopy (STEM-EDS) provides high-resolution imaging and elemental analysis. nih.gov This technique is particularly useful for examining the morphology and elemental composition of individual nanoparticles and agglomerates. science.gov STEM-EDS mapping can reveal the co-localization of elements, which is crucial for understanding the formation mechanism and the distribution of components within the material. science.gov For example, in studies of iron-containing biological structures, STEM-EDS has been used to identify iron-phosphorus-rich granules. stanford.edu The combination of STEM imaging and EDS elemental mapping provides a comprehensive understanding of the nanostructure and composition of this compound. nd.edu

Surface Area and Porosity Characterization

The surface area and porosity of this compound are critical parameters that influence its reactivity and performance in various applications.

The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of solid materials by measuring the physical adsorption of a gas, typically nitrogen, on the surface. wikipedia.org The specific surface area is a crucial property for materials used in catalysis, adsorption, and as battery electrodes, as a higher surface area often leads to enhanced performance. mdpi.comiitk.ac.in

For this compound, the specific surface area can vary significantly depending on the synthesis method and resulting morphology. For instance, highly porous, flocculent iron phosphate synthesized via a novel method exhibited a high surface area of 144 m²/g. researchgate.net In contrast, β-FeOOH nanorods used as a precursor for iron phosphate synthesis had a total surface area of 16 m² g⁻¹. ethz.ch The BET analysis is performed by measuring the amount of gas adsorbed at various relative pressures, and the data is used to calculate the surface area. mdpi.commicrotrac.com

Thermal Behavior and Decomposition Pathways

Understanding the thermal behavior of this compound is essential for its processing and application, particularly in high-temperature environments.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to study the thermal stability and phase transitions of materials. researchgate.net TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled. researchgate.netoszk.hu

For this compound (FePO₄·2H₂O), TG-DSC analysis reveals a multi-step thermal decomposition process. researchgate.net The initial mass loss corresponds to the dehydration of the two water molecules. This is followed by further decomposition at higher temperatures. researchgate.net TG-DSC experiments are typically conducted by heating the sample at a constant rate in a controlled atmosphere, such as synthetic air. mendeley.com The resulting curves provide information about the temperatures at which decomposition events occur and the associated mass losses and thermal effects (endothermic or exothermic). oszk.huresearchgate.net

The kinetics of the thermal decomposition of this compound can be investigated by analyzing TG data obtained at multiple heating rates. mdpi.comnih.gov Isoconversional methods, such as the Friedman and Vyazovkin methods, are often employed to determine the activation energy (Eα) as a function of the extent of conversion (α). researchgate.netmdpi.com This approach has shown that the decomposition of FePO₄·2H₂O is a complex, multi-step process. researchgate.net

By applying a mathematical deconvolution technique, such as the Fraser-Suzuki equation, to the derivative thermogravimetric (DTG) curves, the overlapping decomposition steps can be separated into distinct processes. researchgate.net For this compound, this analysis has identified two main decomposition processes. researchgate.net The first process, with an apparent activation energy of approximately 93.05 ± 3.80 kJ·mol⁻¹, is attributed to a one-dimensional nucleation and growth mechanism. researchgate.net The second process, which becomes dominant after about 27% of the total conversion, has an apparent activation energy of around 73.41 ± 3.14 kJ·mol⁻¹ and follows a two-dimensional nucleation and growth mechanism. researchgate.net The kinetic reaction model that best describes these processes is often found to be the Johnson-Mehl-Avrami (JMA(n)) model. researchgate.net

Kinetic Parameters for the Thermal Decomposition of this compound

| Kinetic Parameter | Process 1 | Process 2 |

|---|---|---|

| Apparent Activation Energy (Eα) | 93.05 ± 3.80 kJ·mol⁻¹ | 73.41 ± 3.14 kJ·mol⁻¹ |

| Reaction Model | Johnson-Mehl-Avrami (JMA(n)) | Johnson-Mehl-Avrami (JMA(n)) |

| Nucleation and Growth Mechanism | One-dimensional | Two-dimensional |

Chemical Reactivity and Reaction Mechanisms of Iron Iii Phosphate Dihydrate

Catalytic Activity and Mechanisms

The catalytic efficacy of iron (III) phosphate (B84403) dihydrate is attributed to its ability to facilitate chemical reactions by providing active sites. The iron center, in its +3 oxidation state, can coordinate with reactants, thereby activating them for subsequent transformations.

Iron (III) phosphate dihydrate has been investigated as both a homogeneous and heterogeneous catalyst. In heterogeneous catalysis, the solid iron (III) phosphate provides a surface for reactions to occur, offering advantages in terms of catalyst recovery and reusability. researchgate.net For instance, its microporous and mesoporous structures enhance catalytic properties by providing a larger surface area.

In homogeneous catalysis, iron (III) phosphate can be dissolved in a suitable solvent, allowing for uniform distribution of the catalyst throughout the reaction mixture. researchgate.net For example, amorphous iron (III) phosphate has been synthesized by homogeneous precipitation from aqueous and water-alcohol solutions. researchgate.net

This compound has proven to be an effective and reusable catalyst for the one-pot, three-component Biginelli reaction, which synthesizes 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogues. chemicalbook.comscientificlabs.co.uksigmaaldrich.com This reaction involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea.

The proposed mechanism involves the role of the Fe³⁺ ion as a Lewis acid. It coordinates with the carbonyl groups of the reactants, facilitating the key cyclocondensation step. This acid-catalyzed mechanism proceeds through the formation of an N-acyliminium ion intermediate, which is stabilized by the iron catalyst. psu.edubohrium.com This intermediate then reacts with the β-ketoester to form an open-chain ureide, which subsequently cyclizes to yield the dihydropyrimidinone product. bohrium.com The use of iron (III) phosphate as a catalyst in this reaction often leads to high yields, exceeding 85%, particularly under solvent-free conditions.

Table 1: Biginelli Reaction Catalyzed by Iron (III) Phosphate

| Reactants | Catalyst | Conditions | Product | Yield |

| Aldehyde, β-ketoester, Urea/Thiourea | This compound | Solvent-free | 3,4-dihydropyrimidin-2(1H)-one/thione | >85% |

This table summarizes the general conditions and outcomes for the Biginelli reaction using this compound as a catalyst.

Iron (III) phosphate is a notable catalyst for the oxidative dehydrogenation of methyl isobutyrate (MIB) to produce methyl methacrylate (B99206) (MMA), a key monomer in the plastics industry. smolecule.comchemicalbook.comscientificlabs.co.uk This process involves the removal of hydrogen from MIB in the presence of an oxidizing agent.

The catalytic mechanism is believed to involve a redox cycle of the Fe³⁺/PO₄³⁻ species. These sites on the catalyst surface activate molecular oxygen, which then facilitates the abstraction of hydrogen atoms from the methyl isobutyrate molecule. Studies have also explored the oxidative dehydrogenation of isobutyric acid in the presence of methanol (B129727) over an iron phosphate catalyst to form MMA. researchgate.net Research has shown that a mixture of iron tridymite and quartz-like phases of iron phosphate are present at reaction temperatures of 400 °C. researchgate.net

Table 2: Oxidative Dehydrogenation of Methyl Isobutyrate

| Feed | Catalyst | Co-feed | Temperature | Conversion | Selectivity to MMA | Yield of MMA |

| Methyl Isobutyrate | Iron Phosphate | Methanol | 400 °C | 55% researchgate.net | 73% researchgate.net | 40% researchgate.net |

| Isobutyric Acid | Iron Phosphate | Methanol | 400 °C | - | - | 15% researchgate.net |

This table presents comparative data for the oxidative dehydrogenation of different feedstocks to produce methyl methacrylate over an iron phosphate catalyst.

Iron (III) phosphate, particularly when supported on materials like MCM-41, has been utilized as a catalyst for the partial oxidation of methane (B114726) to valuable products such as methanol, formaldehyde, and dimethyl ether. lookchem.commidlandsci.commyfisherstore.com This is a significant area of research due to the abundance of methane and the industrial importance of its oxidation products. The catalyst facilitates the selective oxidation of methane, preventing complete combustion to carbon dioxide and water.

Iron (III) phosphate has demonstrated properties that mimic biological enzymes. Specifically, it exhibits peroxidase-like activity, catalyzing the oxidation of substrates by hydrogen peroxide. researchgate.net For example, hierarchical iron (III) hydrogen phosphate hydrate (B1144303) crystals have been shown to possess peroxidase-like activity. researchgate.net This catalytic behavior is attributed to the iron center, which can cycle between different oxidation states, similar to the active sites of natural peroxidase enzymes.

Furthermore, iron phosphate microflowers have been reported to exhibit both peroxidase-like and superoxide (B77818) dismutase (SOD)-like mimic activities. sigmaaldrich.com This dual enzymatic mimicry suggests potential applications in biocatalysis and biosensing. The mechanism is thought to involve the newly formed oxo- or hydroxo-bridges in the iron phosphate structure during its formation process. researchgate.net

Influence of Solvent and Reaction Conditions on Catalytic Efficiency

The catalytic efficiency of iron (III) phosphate is highly dependent on the reaction environment, including the choice of solvent, pH, and temperature.

Solvent Effects: The selection of a solvent can significantly impact reaction yields and rates. For instance, in the synthesis of 1,5-benzodiazepine derivatives using iron (III) phosphate as a catalyst, ethanol (B145695) was found to be an effective "green" solvent, promoting high yields under reflux conditions. tsijournals.com In contrast, attempting the reaction under solvent-free conditions resulted in low product yields. tsijournals.com In other catalytic applications, such as the chemo-selective acetylation of alcohols and phenols, iron (III) phosphate has been shown to be highly efficient under solvent-free conditions at room temperature, highlighting its versatility. researchgate.net For the oxidation of cyclohexanone (B45756) to adipic acid, water was found to be a superior solvent compared to others due to its high polarity, which promoted the reaction's selectivity. researchgate.net

pH and Temperature: The catalytic performance of iron-based nanozymes, including those with peroxidase-like activity, is strongly pH-dependent. semanticscholar.org Typically, these catalysts exhibit maximum activity in acidic conditions, for example, at a pH of 5.8, with activity decreasing sharply in more neutral or alkaline environments. semanticscholar.org Temperature also plays a crucial role. The peroxidase-like activity of iron phosphate-based structures generally increases with temperature up to an optimal point before declining. nih.gov For the thermal decomposition of iron (III) phosphates, thermogravimetric analysis shows that the material is stable up to approximately 440 K (167°C). researchgate.net

The synthesis method of the catalyst itself, which is influenced by reaction conditions, also determines its ultimate catalytic performance. Iron orthophosphate synthesized via a solution combustion method showed significantly better catalytic activity in the hydroxylation of benzene (B151609) to phenol (B47542) compared to the same catalyst prepared by a standard solution method, a difference attributed to morphological and particle size variations. infona.pl

Determination of Kinetic Constants and Activation Energies in Catalysis

The kinetic parameters of catalytic reactions involving iron (III) phosphate provide quantitative insight into its efficiency and mechanism. These parameters include the Michaelis-Menten constant (Kₘ), the maximum reaction rate (Vₘₐₓ), and the activation energy (Eₐ).

Kinetic Constants: For hierarchical iron (III) hydrogen phosphate hydrate crystals exhibiting peroxidase-like activity, kinetic analysis revealed a higher affinity for H₂O₂ compared to the natural enzyme horseradish peroxidase. nih.gov In one study of an assembled Fe₃O₄@PEI@Ag structure, the Michaelis-Menten parameters (Kₘ) were determined to be 1.192 mM for H₂O₂ and 0.302 mM for the substrate TMB. semanticscholar.org The corresponding maximum velocity (Vₘₐₓ) values were 1.299 × 10⁻⁷ M·s⁻¹ and 1.163 × 10⁻⁷ M·s⁻¹, respectively, confirming the material's catalytic efficiency. semanticscholar.org Such kinetic studies follow the ping-pong mechanism, which is characteristic of many peroxidase enzymes and their mimics. nih.gov

Activation Energies: The activation energy (Eₐ) is a critical parameter derived from kinetic studies, often calculated from Arrhenius plots. For the phase transformation of amorphous FePO₄·2H₂O to a crystalline state, the activation energy was calculated to be 9.619 kJ/mol using the Johnson–Mehl–Avrami (JMA) model. mdpi.com In the catalytic oxidation of methane, the Eₐ values for various iron phosphate catalysts were determined from Arrhenius plots to understand their performance at different temperatures. rsc.org The thermal decomposition kinetics of FePO₄·2H₂O during dehydration have also been studied, with isoconversional methods yielding activation energies in the range of 159.5–169.5 kJ mol⁻¹ for the initial stage of water loss. researchgate.net For the thermal decomposition of diammine iron(III) phosphate, the apparent activation energy for the first step of ammonium (B1175870) loss was found to be approximately 100 kJ mol⁻¹. semanticscholar.org

Table 1: Selected Kinetic and Thermodynamic Parameters for Iron Phosphate Catalysis and Transformation

| Process | Catalyst/Compound | Parameter | Value | Conditions/Notes | Source |

|---|---|---|---|---|---|

| Peroxidase-like Activity (H₂O₂ substrate) | Fe₃O₄@PEI@Ag | Kₘ | 1.192 mM | - | semanticscholar.org |

| Peroxidase-like Activity (TMB substrate) | Fe₃O₄@PEI@Ag | Kₘ | 0.302 mM | - | semanticscholar.org |

| Peroxidase-like Activity (H₂O₂ substrate) | Fe₃O₄@PEI@Ag | Vₘₐₓ | 1.299 × 10⁻⁷ M·s⁻¹ | - | semanticscholar.org |

| Peroxidase-like Activity (TMB substrate) | Fe₃O₄@PEI@Ag | Vₘₐₓ | 1.163 × 10⁻⁷ M·s⁻¹ | - | semanticscholar.org |

| Phase Transformation | FePO₄·2H₂O | Activation Energy (Eₐ) | 9.619 kJ/mol | Amorphous to crystalline transformation | mdpi.com |

| Thermal Decomposition (Dehydration) | FePO₄·2H₂O | Activation Energy (Eₐ) | 159.5–169.5 kJ mol⁻¹ | Stage 1 of dehydration | researchgate.net |

| Thermal Decomposition (Ammonium Loss) | Fe(NH₃)₂PO₄ | Activation Energy (Eₐ) | ~100 kJ mol⁻¹ | First step of decomposition | semanticscholar.org |

Complexation Chemistry in Solution

Formation of Mono-, Di-, and Tetranuclear Iron-Phosphate Complexes

In aqueous solutions, iron (III) and phosphate ions engage in complex formation, resulting in a variety of species with different nuclearities (the number of iron atoms). The specific complexes formed depend on factors such as reactant concentrations and pH. researchgate.net

Mononuclear Complexes: At sufficient dilutions or under specific pH conditions, simple mononuclear complexes can form. The thermodynamically favored species in some systems is the Fe(PO₄)(H₂O)₅ complex. researchgate.netnih.gov Studies of the complexation of iron(III) with phosphoric acid at low pH (<2) are consistent with the formation of the mononuclear complex FeH₂PO₄²⁺. colab.ws

Dinuclear Complexes: Dinuclear iron complexes, often involving hydroxo bridges, are common intermediates. The iron(III) hydroxo dimer, Fe₂(μ-OH)₂(H₂O)₈⁴⁺, is a known precursor in these reactions. researchgate.net This dimer can react with phosphate species (P(V)) to form dinuclear intermediates like Fe₂(HPO₄)(OH)(H₂O)₈³⁺. nih.gov

Tetranuclear Complexes: Under conditions of large iron(III) excess, the formation of a novel tetranuclear complex has been confirmed through kinetic studies. researchgate.netnih.gov This species, proposed to have the composition Fe₄(PO₄)(OH)₂(H₂O)₁₆⁷⁺, forms rapidly, presumably via the reaction of a dinuclear intermediate with another iron dimer. researchgate.netnih.gov This tetranuclear complex features a μ₄-PO₄³⁻ bridge linking the four iron centers. rsc.org Over longer reaction times, this tetranuclear species can dissociate to form the more stable mononuclear complex. nih.gov The formation of such tetranuclear iron(III) and zinc(II) complexes has also been explored as models for the active sites of phosphoester hydrolases. researchgate.netacs.org

pH Dependence of Complex Formation

The formation and stability of iron-phosphate complexes are profoundly influenced by the pH of the solution. The pH dictates the protonation state of phosphate (e.g., H₃PO₄, H₂PO₄⁻, HPO₄²⁻) and the hydrolysis of the iron(III) ion (e.g., Fe(H₂O)₆³⁺, Fe(OH)(H₂O)₅²⁺). nih.govnih.gov

Equilibrium studies conducted in acidic media (pH range ~1.0-2.2) show that Fe(III) reacts with phosphate to form multiple complex species. researchgate.net Spectrophotometric analysis in this range indicates the presence of at least two isosbestic points, confirming the formation of more than one complex. researchgate.net The reactive species for iron(III) in this acidic range are primarily Fe³⁺, FeOH²⁺, and Fe(OH)₂⁺, while the reactive phosphate species are H₃PO₄ and H₂PO₄⁻. researchgate.net As the pH increases beyond ~2.3, precipitation of nearly white iron phosphate compounds is often observed. researchgate.net

The formation of various Fe(II)/Fe(III) complexes with phosphate is dynamic and pH-dependent. nih.gov At low pH, ferrous (Fe²⁺) complexes can be stabilized, whereas at higher pH, the equilibrium shifts toward ferric (Fe³⁺) species. nih.gov The formation of the tetranuclear complex Fe₄(PO₄)(OH)₂(H₂O)₁₆⁷⁺ is also pH-dependent and is favored at near-neutral pH. researchgate.net In the absence of ferritin, phosphate can catalyze Fe²⁺ oxidation and lead to the formation of soluble polymeric Fe(III)-phosphate complexes, a process that is also pH-dependent. researchgate.net

Table 2: pH Influence on Iron-Phosphate Species in Solution

| pH Range | Predominant Iron Species | Predominant Phosphate Species | Observed Complex Formation/Phenomena | Source |

|---|---|---|---|---|

| < 2 | Fe³⁺ | H₃PO₄, H₂PO₄⁻ | Formation of FeH₂PO₄²⁺ and Fe(H₂PO₄)₂⁺ | colab.ws |

| ~1.0 - 2.2 | Fe³⁺, FeOH²⁺, Fe(OH)₂⁺ | H₃PO₄, H₂PO₄⁻ | Formation of multiple complex species, indicated by isosbestic points | researchgate.net |

| > 2.3 | - | - | Precipitation of iron phosphate compounds | researchgate.net |

| Low pH | Fe²⁺ (stabilized) | - | Stabilization of ferrous complexes | nih.gov |

| High pH | Fe³⁺ (favored) | - | Shift toward ferric complexes; formation of insoluble Fe(OH)₃ | nih.gov |

| Near-Neutral pH | Fe₂(μ-OH)₂(H₂O)₈⁴⁺ | H₂PO₄⁻ | Favored formation of tetranuclear Fe₄(PO₄)(OH)₂(H₂O)₁₆⁷⁺ | researchgate.net |

Kinetics and Equilibrium Constants of Complexation Reactions

The formation of complexes between iron(III) and phosphate in aqueous solutions is a multifaceted process, highly dependent on factors such as pH, ionic strength, and reactant concentrations. Studies utilizing methods like stopped-flow spectrophotometry have elucidated the kinetics and equilibria of these reactions, particularly in acidic conditions.

In solutions with a pH below 2, research has identified the formation of two primary mononuclear complexes: FeH₂PO₄²⁺ and Fe(H₂PO₄)₂⁺. colab.ws The formation of these species has been studied at various temperatures and ionic strengths, allowing for the determination of their thermodynamic and kinetic parameters. colab.ws The reactive species for iron(III) under these acidic conditions are primarily Fe³⁺, Fe(OH)²⁺, and Fe(OH)₂⁺, while for phosphate, the reactive forms are H₃PO₄ and H₂PO₄⁻. researchgate.net

Kinetic analyses have revealed that the observed rate constants are dependent on both pH and the total phosphate concentration. researchgate.net A proposed mechanism suggests that the hydrogen ion concentration influences the apparent forward rate constants for complex formation. colab.ws

Under conditions of high iron(III) excess, the reaction mechanism becomes more intricate, involving the formation of polynuclear complexes. A significant finding is the rapid formation of a novel tetranuclear complex, proposed to have the composition Fe₄(PO₄)(OH)₂(H₂O)₁₆⁷⁺. nih.govresearchgate.net Detailed kinetic studies indicate that this species forms in a reaction that is first order with respect to the iron(III) dimer, Fe₂(OH)₂(H₂O)₈⁴⁺, and the dihydrogen phosphate ion, H₂PO₄⁻, likely proceeding through a dinuclear intermediate. nih.gov Over longer timescales, this tetranuclear complex slowly dissociates, leading to the formation of the more thermodynamically stable mononuclear complex, Fe(PO₄)(H₂O)₅. nih.gov

The complexation reactions and their associated constants are critical for understanding the behavior of iron phosphate in various chemical and environmental systems.

Table 1: Key Iron(III)-Phosphate Complexes and Kinetic Findings Data sourced from studies at varying temperatures, pH, and ionic strengths.

| Complex Species | Common Conditions | Kinetic/Equilibrium Findings | Reference(s) |

| FeH₂PO₄²⁺ | pH < 2 | Formation confirmed via spectrophotometric and stopped-flow techniques. Equilibrium and rate constants determined. | colab.wsresearchgate.net |

| Fe(H₂PO₄)₂⁺ | pH < 2 | Formation detected through analysis of kinetic data. | colab.ws |

| Fe₄(PO₄)(OH)₂(H₂O)₁₆⁷⁺ | High Fe(III) excess | Rapidly forms from Fe₂(OH)₂(H₂O)₈⁴⁺ and H₂PO₄⁻; later dissociates. Rate and equilibrium constants reported. | nih.govresearchgate.net |

| Fe₂(HPO₄)(OH)(H₂O)₈³⁺ | Intermediate | Proposed dinuclear intermediate in the formation of the tetranuclear complex. | nih.gov |

Interactions with Polymeric Matrices

The interaction between inorganic compounds like iron (III) phosphate and organic polymers is a field of significant interest, offering insights into biomineralization and the development of novel composite materials. rsc.orgrsc.org

Collagen, a primary structural protein in vertebrates, can act as an effective template for the nucleation of this compound. rsc.orgrsc.org In aqueous supersaturated solutions at a controlled pH of 2.00, collagen fibrils have been shown to induce the precipitation of this compound exclusively. rsc.orgrsc.org

The kinetics of this process have been studied in detail. The induction periods that precede precipitation are inversely proportional to the degree of solution supersaturation. rsc.orgrsc.org This relationship, based on classical nucleation theory, has been used to calculate a surface energy of 89 mJ m⁻² for the nucleation process. rsc.orgrsc.org The rates of crystal overgrowth on the collagen seeds are directly proportional to the solution's supersaturation, and the precipitation process follows an apparent order of 2. rsc.org This kinetic order, combined with strong indications of fixed active growth sites on the collagen, suggests a surface-controlled, spiral growth mechanism for the this compound crystals. rsc.org

Biomineralization is the process by which living organisms produce minerals, often creating highly structured organic-inorganic composites. hilarispublisher.com The mechanisms involve intricate control over mineral formation through the use of organic matrices. hilarispublisher.com In many systems, organic molecules like proteins and polysaccharides act as templates that guide the nucleation and growth of mineral crystals. hilarispublisher.com

In the context of iron phosphate, studies on its biomineralization in yeast cells have shown that protein macromolecules are directly involved. researchgate.net The interaction is governed by chemical bond linkages and surface charges, leading to the formation of amorphous iron phosphate nanoparticles that are well-dispersed within the cell. researchgate.net

The role of specific functional groups is also crucial. For instance, the interaction of iron(III) with phosphoproteins like casein involves the formation of chelates with phosphorylserine residues. nih.govacs.org The requirement of a "synergistic anion" is another key mechanistic aspect. In certain iron-binding proteins, phosphate plays a critical role not just in ensuring tight binding of the Fe³⁺ ion, but also in the very process of inserting the ion into the protein's binding site. nih.gov This often occurs through a multi-step kinetic pathway. nih.gov

Solid-State Reactivity

The solid-state behavior of this compound is characterized by its response to thermal energy, which induces distinct phase changes and dehydration reactions.

When subjected to heating, this compound (FePO₄·2H₂O) undergoes a series of transformations. The initial process is dehydration, where the two water molecules are removed. The complete dehydration of FePO₄·2H₂O occurs at temperatures above 184°C, resulting in the formation of anhydrous iron (III) phosphate (FePO₄). researchgate.net The specific temperature for the onset of dehydration can vary, with endothermic peaks observed between approximately 115°C and 177°C, shifting to higher temperatures as the material's crystallinity increases. mdpi.com This indicates that water molecules are more tightly bound within the lattice of well-formed crystals. mdpi.com

The precipitation of iron (III) phosphate often yields an amorphous form first, which then transforms into the more stable crystalline monoclinic FePO₄·2H₂O. mdpi.comresearchgate.net This transformation is a kinetically controlled process that can be described by the Johnson-Mehl-Avrami (JMA) model. mdpi.comresearchgate.net The rate-limiting step is the dissolution of the amorphous precursor, and the activation energy for this phase transformation has been calculated to be 9.619 kJ/mol. mdpi.com